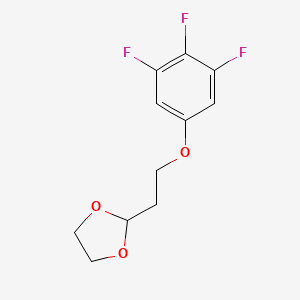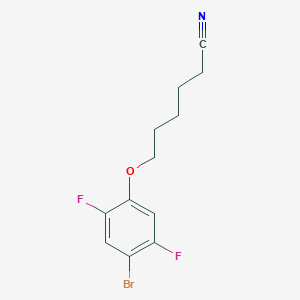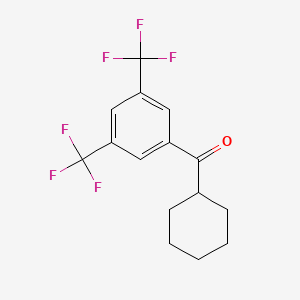
2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups imparts distinct characteristics to the compound, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trifluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(3,4,5-trifluorophenoxy)ethanol. This intermediate is then reacted with formaldehyde and a suitable acid catalyst to form the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce diols .
Aplicaciones Científicas De Investigación
2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism by which 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The compound can modulate various pathways, including those involved in inflammation and cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxane
- 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxane
Uniqueness
Compared to similar compounds, 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane offers unique advantages such as higher stability and reactivity due to the presence of the trifluoromethyl groups. These properties make it particularly valuable in applications requiring high-performance materials and precise chemical modifications .
Propiedades
IUPAC Name |
2-[2-(3,4,5-trifluorophenoxy)ethyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c12-8-5-7(6-9(13)11(8)14)15-2-1-10-16-3-4-17-10/h5-6,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOBKZZISCHKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(N-n-Butylmethylamino)methyl]thiophenol](/img/structure/B7992617.png)




![1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7992645.png)

![1-Chloro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992661.png)





